molecular formula C10H9NO B176218 2-Methylquinolin-7-ol CAS No. 165112-03-8

2-Methylquinolin-7-ol

Cat. No. B176218
M. Wt: 159.18 g/mol
InChI Key: WCSQYDKZRZHIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylquinolin-7-ol is a chemical compound with the CAS Number: 165112-03-8 and a molecular weight of 159.19 .


Synthesis Analysis

The synthesis of 2-methylquinoline and its derivatives have been reported in various studies . One of the well-known classical synthesis protocols used for the construction of the principal quinoline scaffold is the Doebner–von Miller reaction . This reaction protocol involves the use of a strong acid in a flow reactor with aniline and acrolein .


Molecular Structure Analysis

The molecular structure of 2-Methylquinolin-7-ol has been studied using various techniques such as 1H NMR, 13C NMR, GC-MS, and X-ray crystallography . The molecular orbitals of the deuterated molecule have been calculated by density functional theory (DFT) to provide an elucidation of the isotope exchange .


Chemical Reactions Analysis

The transition-metal-free regioselective deuteration of 2-methylquinolin-8-ol with ambient reaction conditions and low-cost reagents has been described . This reaction is based on the modified Skraup-Doebner-Von Miller synthesis and water-d2 KOD solution or water-d2 D2SO4 solution of hydroxyquinolines .

Scientific Research Applications

Medicinal Chemistry

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry .

Application

Quinolines are found in many natural products and exhibit remarkable activities as antimalarial, antibiotic, anti-tuberculosis, anticancer, and anti-HIV agents .

Methods of Application

A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .

Results or Outcomes

The main part of the review focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment .

Bioorthogonal Ligation

Ortho-quinone methides (oQMs) have been broadly utilized in the total synthesis of natural products but have rarely been applied to biological studies .

Application

Bioorthogonal ligations have found widespread use in biomedical research for site-selective labeling of biomolecules in living systems .

Methods of Application

The required harsh reaction condition to generate oQMs would be detrimental to the cell or living organism . A new bioorthogonal ligation enabled by the “click” cycloaddition of ortho-quinolinone quinone methide (oQQM) and vinyl thioether (VT) has been developed .

Results or Outcomes

This new bioorthogonal ligation has been found to be compatible with azide chemistry, which is of particular interest .

Industrial Chemistry

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry .

Application

Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Results or Outcomes

The main part of this review focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment .

Biological and Pharmaceutical Activities

Quinoline is an essential segment of both natural and synthetic compounds .

Application

Various selected quinolines and derivatives with potential biological and pharmaceutical activities will be presented .

Methods of Application

Quinoline is used as an alternative name for 1-Azanapthalene and benzo[b]pyridine . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .

Results or Outcomes

Quinoline is an essential segment of both natural and synthetic compounds . In particular, the pyranoquinoline ring system has gained considerable attention .

Safety And Hazards

The safety information for 2-Methylquinolin-7-ol indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

The future directions for 2-Methylquinolin-7-ol could involve further exploration of its biological and pharmaceutical activities. The modified Skraup-Doebner-Von Miller synthesis of deuterated hydroxyquinolines has the potential to allow higher deuteration capacity . This could be valuable for isotopic labeling in studies of NMR spectroscopy, medicinal research, and drug discovery processes .

properties

IUPAC Name

2-methylquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-2-3-8-4-5-9(12)6-10(8)11-7/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDWVGFCPWBBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441660
Record name 2-Methylquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylquinolin-7-ol

CAS RN

165112-03-8
Record name 2-Methylquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylquinolin-7-ol
Reactant of Route 2
2-Methylquinolin-7-ol
Reactant of Route 3
2-Methylquinolin-7-ol
Reactant of Route 4
2-Methylquinolin-7-ol
Reactant of Route 5
2-Methylquinolin-7-ol
Reactant of Route 6
2-Methylquinolin-7-ol

Citations

For This Compound
17
Citations
YM Li, J Shi, R Cai, XY Chen, QX Guo, L Liu - Tetrahedron Letters, 2010 - Elsevier
… Thus compound 6 (3′-PyHQ-OAc) was synthesized from 2-methylquinolin-7-ol (Scheme 2). First, bromination of 2-methylquinolin-7-ol with Br 2 in acetic acid gave 12 in 78% yield. …
Number of citations: 33 www.sciencedirect.com
Q Li, T Dong, X Liu, X Lei - Journal of the American Chemical …, 2013 - ACS Publications
… The synthesis commenced with direct, regioselective C–H functionalization of readily available 2-methylquinolin-7-ol (4) to afford 5. Under basic conditions, 5 reacted with formaldehyde …
Number of citations: 141 pubs.acs.org
Q Li, T Dong, X Liu, X Zhang, X Yang… - Current Organic …, 2014 - ingentaconnect.com
… The synthesis commenced with the readily available 2-methylquinolin-7-ol (12). We developed a very efficient route to access the desired biotinylated oQQM precursor 13 and the …
Number of citations: 33 www.ingentaconnect.com
YM Li, J Shi, R Cai, XY Chen, ZF Luo… - Journal of Photochemistry …, 2010 - Elsevier
… 8-Bromo-2-methylquinolin-7-ol (6): The solution of bromine (6 mmol) in the glacial acetic acid (20%) was added to the solution of the 7-hydroxyquinaldine (5.5 mmol) in the glacial acetic …
Number of citations: 28 www.sciencedirect.com
K Ali, P Mishra, A Kumar, DN Reddy… - Chemical …, 2022 - pubs.rsc.org
… Biotinylated and fluorosceinated oQQM precursors (190, and 191) as chemical probes from 2-methylquinolin-7-ol can be synthesized in a total of eight steps with a significant yield (∼18…
Number of citations: 6 pubs.rsc.org
X Zhang, T Dong, Q Li, X Liu, L Li, S Chen… - ACS Chemical …, 2015 - ACS Publications
… The synthesis of compound 4 (Scheme 2) commenced with protection of the phenolic hydroxyl group of the previously reported 2-methylquinolin-7-ol (6) (42) with chloromethyl methyl …
Number of citations: 32 pubs.acs.org
ALK Hennig, D Deodato, N Asad… - The Journal of …, 2019 - ACS Publications
Photoremovable protecting groups (PPGs) are powerful tools for physiological studies, harnessing light as an on/off switch to provide tight spatio-temporal control over the release of …
Number of citations: 28 pubs.acs.org
N Asad, D Deodato, X Lan, MB Widegren… - Journal of the …, 2017 - ACS Publications
… The reaction of 3-aminophenol (2) with crotonaldehyde (3) in the presence of HCl and FeCl 3 afforded 2-methylquinolin-7-ol, which was subsequently treated with para-toluene sulfonic …
Number of citations: 46 pubs.acs.org
SO Zaraei, NN Al-Ach, HS Anbar, R El-Gamal… - European Journal of …, 2022 - Elsevier
This article describes the design, synthesis, and biological screening of a new series of diarylurea and diarylamide derivatives including quinoline core armed with dimethylamino or …
Number of citations: 7 www.sciencedirect.com
CP Ramil, Q Lin - Chemical communications, 2013 - pubs.rsc.org
… To overcome this, Lei and co-workers designed 8-(hydroxymethyl)-2-methylquinolin-7-ol as the oQQM precursor and 2-(vinylthio)ethanol as the dienophile. The HDA reaction between …
Number of citations: 405 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.